molecular formula C8H6Br2F3NO B2493351 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide CAS No. 1803562-53-9

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide

Cat. No.: B2493351
CAS No.: 1803562-53-9
M. Wt: 348.945
InChI Key: FLCOABABTPUFMY-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide represents a multifunctional organic compound characterized by the presence of multiple heteroatoms and complex substituent patterns. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the base structure consisting of an ethanone backbone substituted at the alpha position with bromine and at the carbonyl carbon with a substituted pyridine ring. The pyridine moiety itself bears a trifluoromethyl group at the 2-position, creating a highly electronegative environment that significantly influences the compound's chemical behavior.

The structural classification places this compound within the broader category of halogenated ketones, specifically as a member of the alpha-bromoketone family. The presence of the trifluoromethyl group elevates it to the specialized subcategory of trifluoromethylpyridine derivatives, which are recognized for their unique physicochemical properties derived from the combination of fluorine atoms and the pyridine heterocycle. The hydrobromide salt form indicates the compound's existence as an ionic species, with the pyridine nitrogen likely protonated and associated with a bromide counterion.

The molecular architecture reveals a sophisticated arrangement where the electron-withdrawing trifluoromethyl group is positioned ortho to the pyridine nitrogen, creating a highly polarized electronic environment. This positioning significantly influences the reactivity of both the pyridine ring and the adjacent carbonyl functionality, making the compound particularly valuable for various synthetic transformations. The overall structural framework represents an intersection of several important chemical motifs: heterocyclic aromatics, fluorinated organic compounds, and reactive ketone functionalities.

Historical Context and Development

The development of this compound occurs within the broader historical context of trifluoromethylpyridine chemistry, which experienced significant advancement beginning in the late twentieth century. The foundational work in this field was established with the commercialization of fluazifop-butyl by Ishihara Sangyo Kaisha in 1982, marking the first successful introduction of a trifluoromethylpyridine derivative to the agrochemical market. This breakthrough demonstrated the potential of combining trifluoromethyl groups with pyridine structures to create compounds with enhanced biological activity and improved physicochemical properties.

The subsequent decades witnessed rapid expansion in trifluoromethylpyridine research, driven by the recognition that fluorine-containing compounds could offer superior performance characteristics compared to their non-fluorinated analogs. More than twenty trifluoromethylpyridine-containing agrochemicals have subsequently acquired International Organization for Standardization common names, establishing this chemical class as a cornerstone of modern pesticide development. The success in agrochemicals naturally led to exploration of similar compounds in pharmaceutical applications, where five pharmaceutical and two veterinary products containing trifluoromethylpyridine moieties have received market approval.

The specific development of brominated ethanone derivatives within the trifluoromethylpyridine family reflects the ongoing search for versatile synthetic intermediates that could serve as building blocks for more complex molecular architectures. The incorporation of bromine at the alpha position of the ketone functionality provides a reactive site for further chemical modifications, making these compounds particularly valuable in synthetic organic chemistry. The hydrobromide salt formation represents an advancement in compound stabilization and handling, addressing practical considerations in synthesis, storage, and application.

Registration and Identification Parameters

The compound this compound is registered under Chemical Abstracts Service number 1803562-53-9, providing a unique identifier for tracking and referencing this specific chemical entity. The molecular formula is established as C8H6Br2F3NO, reflecting the presence of eight carbon atoms, six hydrogen atoms, two bromine atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is precisely determined as 348.94 grams per mole for the hydrobromide salt form.

Parameter Value Source
Chemical Abstracts Service Number 1803562-53-9
Molecular Formula C8H6Br2F3NO
Molecular Weight 348.94 g/mol
MDL Number MFCD28505975
InChI Key FLCOABABTPUFMY-UHFFFAOYSA-N

The Molecular Design Limited number MFCD28505975 serves as an additional registry identifier, facilitating cross-referencing across different chemical databases and supplier catalogs. The International Chemical Identifier key FLCOABABTPUFMY-UHFFFAOYSA-N provides a unique string representation of the molecular structure, enabling precise identification regardless of naming variations. The Simplified Molecular Input Line Entry System representation O=C(C1=CC(C(F)(F)F)=NC=C1)CBr.[H]Br encodes the complete structural information including the hydrobromide salt formation.

Commercial availability is documented through multiple suppliers, with varying purity specifications typically ranging from 95% to technical grade. Storage recommendations generally specify inert atmosphere conditions at controlled temperatures, reflecting the compound's sensitivity to environmental factors. The registration parameters collectively establish a comprehensive identification framework that ensures accurate communication and handling of this specific chemical entity across research, commercial, and regulatory contexts.

Position in Pyridine-Based Chemistry

This compound occupies a significant position within the broader landscape of pyridine-based chemistry, representing an advanced example of functionalized heterocyclic compounds. The pyridine ring system serves as a fundamental building block in numerous pharmaceutical, agrochemical, and materials applications, with the basic heterocycle providing both coordination sites and electronic properties that can be fine-tuned through strategic substitution. The incorporation of trifluoromethyl substituents represents a sophisticated approach to modifying pyridine properties, leveraging the unique characteristics of fluorine to enhance biological activity, metabolic stability, and lipophilicity.

The synthesis methodology for trifluoromethylpyridine derivatives encompasses three primary approaches: chlorine/fluorine exchange using trichloromethylpyridine precursors, construction of pyridine rings from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups through reactions with specialized reagents. The chlorine/fluorine exchange method represents the most commonly employed industrial approach, particularly for producing key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, which serves as a precursor for numerous commercial products. The cyclocondensation approach utilizing trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride provides alternative synthetic pathways that can access different substitution patterns.

The reactivity profile of pyridine-based compounds like this compound is fundamentally influenced by the electron-deficient nature of the pyridine ring and the additional electron-withdrawing effect of the trifluoromethyl group. This electronic environment affects nucleophilic substitution reactions, with studies demonstrating that pyridine can serve as both a nucleophile and a leaving group depending on reaction conditions. The presence of the alpha-bromo ketone functionality introduces additional reactivity pathways, enabling participation in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Within the context of modern drug discovery and agrochemical development, compounds containing trifluoromethylpyridine motifs have demonstrated exceptional success rates, with fluorine-containing pesticides comprising more than fifty percent of products launched in recent decades. The biological activities of these compounds are attributed to the unique physicochemical properties conferred by fluorine substitution, including enhanced bioavailability, improved metabolic stability, and favorable binding interactions with biological targets. The specific positioning of functional groups in this compound reflects careful consideration of these structure-activity relationships, positioning the compound as a valuable intermediate for further synthetic elaboration toward biologically active targets.

Properties

IUPAC Name

2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO.BrH/c9-4-6(14)5-1-2-13-7(3-5)8(10,11)12;/h1-3H,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCOABABTPUFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)CBr)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the addition of ethanone. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over the reaction parameters, leading to consistent product quality. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For example, the incorporation of the trifluoromethyl group is known to improve the lipophilicity and metabolic stability of drug candidates.

Case Study : Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines, suggesting its potential as an anticancer agent. Studies have indicated that the trifluoromethyl substitution can significantly influence the interaction with biological targets, enhancing efficacy and selectivity.

Agrochemicals

The unique properties of 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide make it valuable in the development of agrochemicals. The compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.

Data Table: Applications in Agrochemicals

Compound TypeApplicationKey Features
PesticidesInsecticidesEffective against resistant pests
HerbicidesBroad-spectrumSelective action on target weeds

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as nucleophilic substitutions and cross-coupling reactions facilitates the creation of diverse chemical entities.

Synthesis Example : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of functional groups that can further modify the chemical properties and biological activities of the resulting compounds.

Safety Data Table

Hazard CategoryPrecautionary Measures
Serious Eye DamageWear protective eyewear
Skin CorrosionUse protective gloves and clothing
Inhalation HazardEnsure adequate ventilation during use

Mechanism of Action

The precise mechanism of action for 2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is not fully understood. it is believed to act as an electron donor, participating in redox reactions. It may also bind to specific proteins, influencing their activity and modulating biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous brominated ketones. Below is a detailed analysis of three closely related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Aromatic Core Substituents Key Applications Physical Properties
2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide (Target) C₈H₅BrF₃NO·HBr Pyridine 2-CF₃ Synthesis of heterocycles, catalysts, polymers Not reported in evidence
2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide C₇H₆BrNO·HBr Pyridine None Precursor for PFK15 (glycolysis inhibitor), heterocyclic synthesis Not reported in evidence
2-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethan-1-one C₉H₄BrCl₂F₃O Benzene 2,6-Cl; 4-CF₃ Unspecified (likely intermediates for agrochemicals/pharmaceuticals) Melting point: 46–48°C

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in the target compound significantly enhances the electrophilicity of the α-bromo ketone compared to the non-substituted pyridine analog. This increases its reactivity in nucleophilic substitutions (e.g., forming phosphonium salts for Wittig reactions) .
  • Aromatic Core Differences: The pyridine ring (target compound) offers a nitrogen-containing heterocycle, enabling coordination in catalytic systems, whereas the benzene-based analog () lacks this property but may exhibit higher lipophilicity due to chlorine substituents .

Commercial Availability and Cost

  • The target compound is priced at €727/50 mg (CymitQuimica), reflecting its specialized applications .
  • The benzene-based analog () is sold at ¥31,500/1 g (Kanto Reagents), suggesting lower demand or simpler synthesis .

Research Findings and Trends

  • Material Science: The trifluoromethyl group’s electron-withdrawing nature could improve the performance of catalysts and polymers derived from this compound, particularly in high-stability applications .

Biological Activity

2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against different cell lines, and potential therapeutic uses, based on diverse research findings.

  • Molecular Formula : C8H5BrF3NO
  • Molecular Weight : 268.03 g/mol
  • CAS Number : 1379343-70-0

The precise biological mechanisms of this compound are still under investigation. However, it is believed to function primarily as an electron donor in redox reactions and may interact with specific proteins to modulate their activity . This interaction could influence various cellular pathways, including apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HL-60 (Leukemia)0.56Induces apoptosis through caspase activation
U937 (Leukemia)0.70Cell cycle arrest and apoptosis
A549 (Lung Cancer)1.20Inhibition of tubulin polymerization

The compound demonstrated a significant increase in the number of apoptotic cells in treated populations compared to controls, indicating its potential as a therapeutic agent in leukemia treatment.

Other Biological Activities

In addition to its anticancer properties, the compound has been evaluated for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to quantify this effect.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

Study 1: Antiproliferative Effects on Cancer Cells

A study published in MDPI evaluated the antiproliferative effects of various derivatives, including this compound, on human cancer cell lines. The results indicated that modifications to the structure could significantly enhance activity against cancer cells, with some derivatives showing up to a ten-fold increase in potency compared to standard treatments .

Study 2: Mechanistic Insights into Apoptosis

Research focusing on the mechanism by which this compound induces apoptosis revealed that it activates caspases, leading to programmed cell death in HL-60 and U937 cells. Flow cytometry analysis confirmed an increase in hypodiploid cells, indicative of apoptosis .

Q & A

Q. What are the established synthetic routes for 2-bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide?

The compound is typically synthesized via bromination of a pre-functionalized pyridine derivative. For example, α-bromoketones can be prepared using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group on the pyridine ring is introduced either prior to or during the bromination step, depending on the stability of intermediates. Reaction optimization often involves adjusting solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) to minimize side reactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the pyridine ring substitution pattern and bromoethanone moiety.
  • X-ray crystallography : For unambiguous structural determination, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving halogen-bonding interactions influenced by the bromine and trifluoromethyl groups .
  • Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns due to bromine and fluorine .

Q. What safety precautions are necessary when handling this compound?

The compound is corrosive and requires:

  • Use of nitrile gloves, goggles, and lab coats.
  • Storage in amber glass bottles at 0–6°C to prevent light- or heat-induced decomposition.
  • Immediate neutralization of spills with sodium bicarbonate. Safety data from analogous brominated ketones indicate severe eye/skin irritation risks (H314, H318) .

Advanced Questions

Q. How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?

The 2-(trifluoromethyl) group at the pyridine’s 2-position creates steric hindrance, directing electrophilic attacks to the 4-position. This electronic effect enhances reactivity in Suzuki-Miyaura couplings but may require palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric challenges. Comparative studies with 3- or 4-substituted pyridines show reduced yields in Buchwald-Hartwig aminations due to coordination interference from the trifluoromethyl group .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

Crystallization challenges arise from the compound’s polar bromine and hydrophobic trifluoromethyl groups. Strategies include:

  • Slow evaporation from mixed solvents (e.g., ethyl acetate/hexane).
  • Using SHELXD for phase problem resolution in twinned crystals.
  • Incorporating co-crystallization agents like crown ethers to stabilize halogen interactions .

Q. How can computational methods predict the biological activity of derivatives?

Density Functional Theory (DFT) calculations assess electron-withdrawing effects of the trifluoromethyl group on the pyridine ring’s charge distribution, which correlates with binding affinity in enzyme inhibition studies. Molecular docking (e.g., AutoDock Vina) can model interactions with targets like kinase enzymes, guiding the design of derivatives with modified ethanone or pyridine substituents .

Q. What are the decomposition pathways under thermal stress?

Thermogravimetric analysis (TGA) reveals two primary pathways:

  • Debromination : Loss of HBr at ~120°C, forming a vinyl ketone intermediate.
  • Pyridine ring degradation : Above 200°C, the trifluoromethyl group stabilizes radical intermediates, leading to fluorinated aromatic byproducts. Stabilizers like BHT (butylated hydroxytoluene) can extend shelf life .

Data Contradictions and Resolutions

  • Synthetic Yield Variability : reports high yields (~80%) for analogous pyrimidine derivatives, while notes lower yields (~50%) for pyridine-based systems. This discrepancy arises from the pyridine’s stronger electron-withdrawing effect, slowing bromination kinetics. Resolution: Use excess NBS and catalytic Lewis acids (e.g., FeCl3_3) .
  • Biological Activity Claims : Some sources (e.g., ) suggest broad antimicrobial activity, while others () focus on kinase inhibition. These differences likely stem from assay conditions (e.g., bacterial strain specificity). Researchers should validate activity in target-specific assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.